![molecular formula C20H13F5N2O2 B2375999 N-(2,4-二氟苯基)-2-氧代-1-{[3-(三氟甲基)苯基]甲基}-1,2-二氢吡啶-3-甲酰胺 CAS No. 338754-76-0](/img/structure/B2375999.png)
N-(2,4-二氟苯基)-2-氧代-1-{[3-(三氟甲基)苯基]甲基}-1,2-二氢吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of fluorine atoms, which contribute to its reactivity and stability. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
科学研究应用
N-(2,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
Target of Action
The primary target of this compound, also known as Diflufenican, is the carotenoid biosynthesis pathway in plants . This pathway plays a crucial role in the production of carotenoids, which are essential for photosynthesis.
Mode of Action
Diflufenican acts as a bleaching herbicide . It inhibits the carotenoid biosynthesis pathway, thereby preventing photosynthesis . This leads to a bleaching effect on the plants, ultimately causing plant death .
Biochemical Pathways
The affected biochemical pathway is the carotenoid biosynthesis pathway . Carotenoids are pigments that absorb light for photosynthesis and protect the chlorophyll from photo-damage. By inhibiting this pathway, Diflufenican prevents the formation of these pigments, disrupting photosynthesis and leading to the death of the plant .
Pharmacokinetics
The ADME properties of Diflufenican are as follows:
- Absorption : The compound is absorbed by the plant’s foliage and roots .
- Distribution : It is translocated throughout the plant to reach the target site .
The compound’s low solubility in water (<0.05 mg/l at 25 °C) and high partition coefficient (logP = 4.9) suggest that it has good bioavailability .
Result of Action
The result of Diflufenican’s action is the death of the plant . By inhibiting the carotenoid biosynthesis pathway, the compound prevents photosynthesis, leading to a lack of energy production within the plant. This results in a bleaching effect and eventually causes the plant to die .
Action Environment
The action of Diflufenican can be influenced by various environmental factors. Its stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is stable in air up to its melting point . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction optimization techniques is crucial in achieving efficient production.
化学反应分析
Types of Reactions
N-(2,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
相似化合物的比较
Similar Compounds
Some compounds similar to N-(2,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide include:
- Diflufenican
- Fluazinam
- Lufenuron
- Isoxaflutole
- Imazamox
- Fenoxaprop-P-ethyl
- Cloquintocet-mexyl
- Carfentrazone-ethyl
- Imazethapyr
- Clodinafop-propargyl
Uniqueness
What sets N-(2,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide apart from similar compounds is its specific arrangement of fluorine atoms and the presence of both pyridine and carboxamide functional groups. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2O2/c21-14-6-7-17(16(22)10-14)26-18(28)15-5-2-8-27(19(15)29)11-12-3-1-4-13(9-12)20(23,24)25/h1-10H,11H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVGSMPDWGPRHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
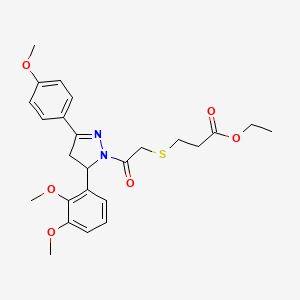


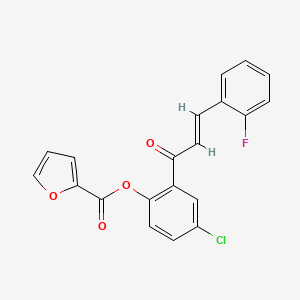
![methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate](/img/structure/B2375924.png)
![4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2375925.png)
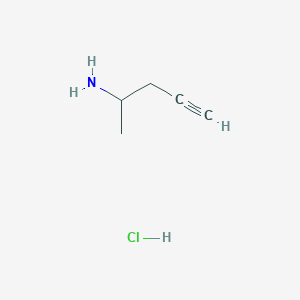
![ethyl (2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoprop-2-enoate](/img/structure/B2375929.png)
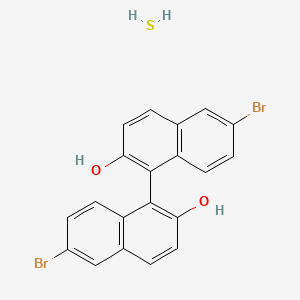
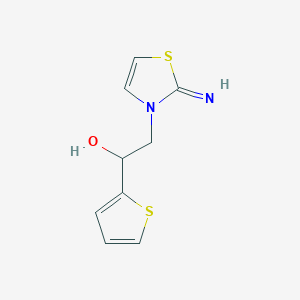
![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2375934.png)
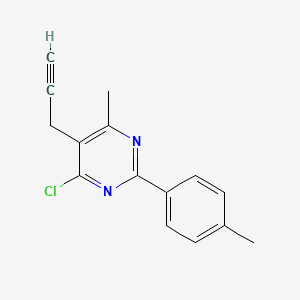

![8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375939.png)
